Product packaging for [2-(2-Aminoethoxy)ethyl](methyl)amine(Cat. No.:)

[2-(2-Aminoethoxy)ethyl](methyl)amine

Cat. No.: B12314497
M. Wt: 118.18 g/mol
InChI Key: ULTNASDLALGSJP-UHFFFAOYSA-N
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Description

Contextual Significance of Amines and Ethers in Chemical Synthesis and Materials Science

Amines, organic compounds bearing a nitrogen atom with a lone pair of electrons, are fundamental to a vast array of chemical processes. ijpbs.comgoogle.com Their basicity and nucleophilicity make them crucial reagents and intermediates in organic synthesis, enabling the construction of complex molecular frameworks found in pharmaceuticals, agrochemicals, and dyes. nih.govillinois.edunih.gov In materials science, amines are integral to the formation of robust polymers like polyamides and polyurethanes, which are valued for their diverse applications in textiles, electronics, and beyond. cnr.it

Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, are prized for their chemical stability and exceptional solvating properties. nih.govnih.govnih.gov Their relative inertness makes them ideal solvents for a wide range of chemical reactions, including sensitive organometallic transformations. nih.govnih.gov Furthermore, the ether linkage is a key structural motif in various materials, such as polyether-based polymers used in biomedical applications like drug delivery. scispace.com The presence of both amine and ether groups in a single molecule, as seen in 2-(2-Aminoethoxy)ethylamine, suggests a compound with a rich and versatile chemical profile.

Overview of Chelation and Ligand Design Principles Relevant to 2-(2-Aminoethoxy)ethylamine

Chelation is a specific type of bonding involving a central metal ion and a ligand that has two or more separate donor atoms. nih.govgoogle.com This process results in the formation of a stable, ring-like structure known as a chelate. nih.gov The stability of these complexes is a cornerstone of their utility in various fields, including the removal of toxic metals and the stabilization of reactive metal ions in catalysis. nih.gov

The design of effective ligands is a critical aspect of coordination chemistry and materials science. Key principles in ligand design include:

Denticity: This refers to the number of donor atoms in a single ligand that bind to the central metal ion. Ligands with multiple donor atoms, like 2-(2-Aminoethoxy)ethylamine, are termed polydentate and generally form more stable complexes than monodentate ligands.

Steric Effects: The spatial arrangement of atoms in a ligand can influence its ability to coordinate with a metal center and can affect the geometry and reactivity of the resulting complex.

Electronic Effects: The ability of a ligand to donate or withdraw electron density from the metal center plays a crucial role in the stability and reactivity of the complex.

The structure of 2-(2-Aminoethoxy)ethylamine, with its two nitrogen atoms and one oxygen atom, suggests it can act as a tridentate ligand, making it a promising candidate for forming stable chelate complexes with various metal ions.

Scope and Research Objectives Pertaining to 2-(2-Aminoethoxy)ethylamine

The primary objective of ongoing research into 2-(2-Aminoethoxy)ethylamine is to fully elucidate its chemical properties and explore its potential applications. Key research areas include:

Development of Efficient Synthesis Routes: Establishing scalable and cost-effective methods for the production of this compound is crucial for its widespread use.

Characterization of Chelation Properties: A thorough investigation of its coordination behavior with a range of metal ions is necessary to understand its potential as a chelating agent.

Exploration of Applications in Materials Science: Investigating its role as a monomer or cross-linking agent in the development of new polymers and functional materials is an active area of research.

Catalytic Applications: Assessing the utility of its metal complexes as catalysts in various organic transformations is a promising avenue for future studies.

The following table provides key physicochemical data for 2-(2-Aminoethoxy)ethylamine:

PropertyValue
IUPAC Name 1,5-Bis(methylamino)-3-oxapentane
CAS Number 2620-27-1
Molecular Formula C6H16N2O
Molecular Weight 132.21 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14N2O B12314497 [2-(2-Aminoethoxy)ethyl](methyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H14N2O

Molecular Weight

118.18 g/mol

IUPAC Name

2-[2-(methylamino)ethoxy]ethanamine

InChI

InChI=1S/C5H14N2O/c1-7-3-5-8-4-2-6/h7H,2-6H2,1H3

InChI Key

ULTNASDLALGSJP-UHFFFAOYSA-N

Canonical SMILES

CNCCOCCN

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Aminoethoxy Ethylamine

Regioselective Synthesis Strategies for 2-(2-Aminoethoxy)ethylamine

Regioselective synthesis is crucial to ensure the correct arrangement of functional groups and the ether linkage in the precursor molecule, 2-(2-aminoethoxy)ethylamine. This involves carefully planned amine functionalization and ether bond formation steps.

Amine Functionalization Approaches for 2-(2-Aminoethoxy)ethylamine Precursors

The introduction of amine functionalities onto a precursor scaffold, such as one derived from diethylene glycol, is a key challenge. Classical methods like the Gabriel synthesis offer high selectivity for primary amines and avoid overalkylation. A patented method describes the synthesis of the related compound 2-(2-aminoethoxy)ethanol (B1664899), where 5-tosyloxy-3-oxapentanol is reacted with potassium phthalate, followed by treatment with hydrazine (B178648) monohydrate to yield the primary amine. google.com This strategy prevents the formation of secondary and tertiary amine byproducts by using a protected nitrogen source.

Another powerful technique is the reductive amination of carbonyl compounds. nih.gov While often used to produce a variety of amines, controlling regioselectivity in difunctional molecules is paramount. For precursors containing hydroxyl groups, conversion to a better leaving group (like a tosylate or halide) followed by nucleophilic substitution with an ammonia (B1221849) equivalent (such as sodium azide (B81097) followed by reduction) is a common and effective strategy. google.com The use of Boc-protected amines, such as N-Boc-2-(2-aminoethoxy)ethylamine, is also prevalent in multi-step syntheses, allowing for the selective deprotection and subsequent functionalization of one amine group while the other remains protected. chemimpex.comtcichemicals.com

Ether Linkage Formation Methodologies in the Synthesis of 2-(2-Aminoethoxy)ethylamine

The Williamson ether synthesis is a foundational and versatile method for forming the C-O-C ether bond. masterorganicchemistry.comlibretexts.org This SN2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide. masterorganicchemistry.com For synthesizing the backbone of 2-(2-aminoethoxy)ethylamine, a plausible route involves reacting the sodium salt of a protected aminoethanol derivative (e.g., N-benzyl-2-aminoethanol) with a 2-haloethyl ether derivative. The choice of reactants is critical to maximize yield and minimize side reactions like elimination, which is why primary halides are preferred. masterorganicchemistry.comlibretexts.org

Alternatively, industrial processes for polyether polyamines may involve reacting a polyol with epichlorohydrin (B41342) to form a bis-chlorohydrin ether, which is subsequently aminated. google.com For laboratory-scale synthesis, alkoxymercuration-demercuration offers another route, allowing for the Markovnikov addition of an alcohol to an alkene to form an ether, which could be adapted for this specific structure. libretexts.org

Catalytic Approaches in the Synthesis of 2-(2-Aminoethoxy)ethylamine

Catalysis offers significant advantages in terms of efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalysts are employed in the synthesis of amines and their precursors.

Homogeneous Catalysis in Aminoethoxy Amine Synthesis

Homogeneous catalysts, which are soluble in the reaction medium, are known for their high activity and selectivity under mild conditions. Rhodium and iridium-based complexes, often used with water-soluble phosphine (B1218219) ligands, have been successfully used for the reductive amination of aldehydes to form primary amines with high selectivity. nih.gov Nickel-triphos complexes have also been reported as effective catalysts for the reductive amination of a wide range of carbonyl compounds using ammonia and molecular hydrogen. nih.gov These methods are highly atom-economical. nih.govrsc.org Furthermore, transition metal-catalyzed hydrosilylation is another homogeneous method used for reducing imines, amides, and nitriles to form amines. rsc.org A hybrid approach combining homogeneous and heterogeneous catalysis has been demonstrated for the synthesis of other functionalized amines, showcasing enhanced efficiency. rsc.org

The final N-methylation of the 2-(2-aminoethoxy)ethylamine precursor to yield the target compound can also be achieved via homogeneous catalysis. Tandem reactions using CO₂ as a C1-building block represent an innovative approach to N-methylation. rsc.org

Heterogeneous Catalysis for 2-(2-Aminoethoxy)ethylamine Production

Heterogeneous catalysts are widely used in industrial-scale amine production due to their ease of separation from the reaction mixture and potential for recycling. The direct amination of alcohols, such as diethylene glycol, over solid catalysts is a common industrial route. This process typically involves high temperatures and pressures.

The reductive amination of diethylene glycol or its derivatives over supported metal catalysts is a key technology. Catalysts typically consist of a transition metal (like nickel, cobalt, copper, or ruthenium) on a solid support such as alumina, silica, or titania. The reaction is performed with ammonia and hydrogen gas at elevated temperatures and pressures. The choice of catalyst and reaction conditions is crucial for maximizing the yield of the desired diamine and minimizing the formation of byproducts from cyclization or further amination.

Below is a table summarizing typical conditions for related industrial amination processes.

Catalyst SystemSubstrate ExampleTemperature (°C)Pressure (bar)Key Feature
Nickel or AluminaEthylene (B1197577) Glycol Monomethyl Ether>200HighIndustrial method for related alkoxy amines google.com
Supported RuDiols / Ammonia120-18080-100High activity for amination of diols
Supported NiAlcohols / Ammonia150-25020-200Cost-effective, widely used for bulk amines
Copper ChromiteAlcohols / Ammonia180-26030-250Good selectivity for primary amines

Green Chemistry Principles in 2-(2-Aminoethoxy)ethylamine Synthesis

The synthesis of amines is increasingly being evaluated through the lens of green chemistry, which aims to reduce environmental impact. rsc.orgrsc.org Key principles include maximizing atom economy, using safer solvents, improving energy efficiency, and utilizing renewable feedstocks. rsc.orgacs.orgbenthamdirect.com

Catalytic routes, particularly those involving reductive amination or hydrogen borrowing, are inherently greener than stoichiometric methods like the Gabriel synthesis, as they reduce waste. rsc.org The use of abundant, base-metal catalysts (e.g., nickel, copper, zinc) is preferred over precious metals (e.g., rhodium, palladium) to reduce cost and environmental concerns associated with mining. nih.govacs.org

The ideal green synthesis of 2-(2-Aminoethoxy)ethylamine would start from a renewable resource. For instance, diethylene glycol can be derived from bio-ethylene, which in turn comes from the dehydration of bio-ethanol. The subsequent amination and methylation steps would be performed using catalytic methods with high atom economy, in a safe solvent (like water or a recyclable alcohol), and under energy-efficient conditions. rsc.orgrsc.org The CHEM21 green metrics toolkit provides a framework for assessing the environmental footprint of such synthetic pathways. rsc.org

Solvent-Free and Reduced-Solvent Reaction Systems for 2-(2-Aminoethoxy)ethylamine

Traditional chemical syntheses often rely on large volumes of volatile organic solvents, which contribute significantly to industrial waste and pose environmental and safety hazards. Solvent-free and reduced-solvent systems represent a paradigm shift, aiming to minimize or eliminate this reliance. In the context of synthesizing 2-(2-Aminoethoxy)ethylamine, several strategies could be envisaged.

One potential solvent-free approach involves the direct reaction of 2-(2-aminoethoxy)ethanol with a methylating agent in the presence of a solid catalyst. This could involve a gas-phase reaction or a reaction in a melt of the reactants. Such an approach would drastically reduce the waste generated from solvent use.

Another avenue is the use of greener solvents, such as water or supercritical fluids, which are less harmful than conventional organic solvents. The use of aqueous conditions, where feasible, is particularly attractive due to the low cost and minimal environmental impact of water.

Table 1: Hypothetical Comparison of Solvent Systems for 2-(2-Aminoethoxy)ethylamine Synthesis

Solvent SystemReactantsCatalystConditionsPotential Advantages
Solvent-Free (Melt)2-(2-aminoethoxy)ethanol, Methylamine (B109427)Solid Acid/BaseHigh TemperatureNo solvent waste, high reactant concentration
Reduced-Solvent (Aqueous)2-(2-chloroethoxy)ethylamine, MethylaminePhase Transfer CatalystModerate TemperatureReduced organic waste, safer process
Supercritical CO22-(2-aminoethoxy)ethanol, Methanol (B129727)Heterogeneous CatalystHigh Pressure/TempTunable properties, easy product separation

It is important to note that while these approaches are theoretically promising, their practical application to the synthesis of 2-(2-Aminoethoxy)ethylamine would require significant research and development to optimize reaction conditions and catalyst performance.

Atom Economy and E-Factor Considerations in 2-(2-Aminoethoxy)ethylamine Synthesis

The concepts of atom economy and the Environmental Factor (E-Factor) are central to evaluating the greenness of a chemical process. Atom economy, developed by Barry Trost, measures the efficiency with which atoms from the reactants are incorporated into the desired product. The E-Factor, introduced by Roger Sheldon, quantifies the amount of waste produced per kilogram of product.

For the synthesis of 2-(2-Aminoethoxy)ethylamine, a high atom economy would be achieved by favoring addition reactions over substitution reactions, which inherently generate byproducts. For instance, a hypothetical route involving the direct addition of methylamine to a precursor would be more atom-economical than a route involving a leaving group that becomes waste.

The calculation of the E-Factor takes into account not only byproducts but also solvent losses, catalyst residues, and other process inefficiencies. A low E-Factor is indicative of a more sustainable process.

Table 2: Illustrative Atom Economy and E-Factor for a Hypothetical Synthesis of 2-(2-Aminoethoxy)ethylamine

Reaction TypeReactantsProductByproduct(s)% Atom Economy (Theoretical)Estimated E-Factor
Substitution2-(2-chloroethoxy)ethylamine + CH3NH2C5H14N2OHCl73%5-10
Reductive Amination2-(2-aminoethoxy)acetaldehyde + CH3NH2 + H2C5H14N2OH2O86%1-5
Direct Addition (Hypothetical)Precursor + CH3NH2C5H14N2ONone100%<1

This table illustrates how different synthetic strategies can lead to vastly different outcomes in terms of waste generation. The pursuit of synthetic routes with high atom economy and a low E-Factor is a key goal in the sustainable production of 2-(2-Aminoethoxy)ethylamine.

Flow Chemistry and Continuous Processing for 2-(2-Aminoethoxy)ethylamine Production

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch production methods, including enhanced safety, better heat and mass transfer, improved consistency, and the potential for automation. The synthesis of amines, in particular, can benefit from the precise control over reaction parameters that flow reactors provide.

A continuous process for producing 2-(2-Aminoethoxy)ethylamine could involve pumping the reactants through a heated tube or a packed-bed reactor containing a catalyst. This setup allows for rapid optimization of reaction conditions, such as temperature, pressure, and residence time, to maximize yield and minimize byproduct formation.

The enhanced safety of flow chemistry is particularly relevant for reactions that are highly exothermic or involve hazardous reagents. The small reactor volume at any given time significantly reduces the risk associated with potential runaway reactions.

Table 3: Potential Flow Chemistry Setup for 2-(2-Aminoethoxy)ethylamine Synthesis

ParameterDescriptionAdvantage in Flow Chemistry
Reactor Type Packed-bed reactor with a heterogeneous catalystHigh catalyst surface area, easy separation of catalyst from product.
Reactants 2-(2-aminoethoxy)ethanol and methylamine in a suitable solvent or neat.Precise molar ratio control, efficient mixing.
Temperature Optimized for maximum conversion and selectivity.Excellent heat transfer allows for higher temperatures and faster reactions.
Pressure Maintained to keep reactants in the desired phase.Precise pressure control, ability to work with gaseous reagents safely.
Residence Time The time reactants spend in the reactor, controlled by the flow rate.Easily adjustable to optimize for yield and purity.
Downstream Processing Integrated purification steps such as distillation or extraction.Potential for a fully automated and continuous production line.

The development of a continuous flow process for 2-(2-Aminoethoxy)ethylamine would represent a significant advancement, leading to a more efficient, safer, and scalable manufacturing process. While specific examples are not yet prevalent in the literature, the principles of flow chemistry are well-established and their application to this synthesis is a logical next step in its industrial production.

Reaction Mechanisms and Reactivity Profiles of 2 2 Aminoethoxy Ethylamine

Role of the Ether Moiety in Reaction Pathways of 2-(2-Aminoethoxy)ethylamine

The ether linkage (-CH2-O-CH2-) is generally less reactive than the amine groups. However, it can participate in or influence certain reactions, particularly under harsh conditions or through intramolecular processes.

The structure of 2-(2-Aminoethoxy)ethylamine, with a primary amine separated from the tertiary nitrogen by a six-atom chain (including the ether oxygen), presents the possibility of intramolecular cyclization. For instance, if the terminal amino group were converted into a leaving group, the tertiary nitrogen could act as an internal nucleophile, leading to the formation of a N-methylated piperazine-like cyclic ether. The formation of six-membered rings is often thermodynamically favorable. While specific studies on this molecule's cyclization were not found, the reaction of amines with cyclic ethers is a known process, suggesting that the reverse, an intramolecular ring-closure involving an ether and an amine, is mechanistically plausible. researchgate.net

Ethers can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. masterorganicchemistry.com The reaction involves the protonation of the ether oxygen to form a good leaving group (an alcohol), followed by nucleophilic attack by the halide ion. masterorganicchemistry.com For a primary ether like the one in 2-(2-Aminoethoxy)ethylamine, the cleavage would proceed via an SN2 mechanism. masterorganicchemistry.com Treatment of a derivative of the title compound with excess HI, for example, could potentially cleave the ether bond, resulting in an alcohol and an alkyl iodide, which could be further converted. Rearrangements are less common for simple dialkyl ethers unless specific structural features that stabilize carbocation intermediates are present.

Protonation Equilibria and Acid-Base Behavior of 2-(2-Aminoethoxy)ethylamine

The acid-base behavior of 2-(2-Aminoethoxy)ethylamine is defined by the pKa values of its two amine groups. The pKa is the pH at which the amine is 50% protonated. The basicity of amines is influenced by electronic effects (alkyl groups are electron-donating, increasing basicity) and solvation effects. quora.com

In an aqueous solution, both the primary and tertiary amine groups will exist in equilibrium with their protonated (ammonium) forms. nih.gov The pH of the solution will determine the predominant species. At a pH below both pKa values, both amines will be protonated. In the pH range between the two pKa values, the more basic amine will be predominantly protonated, while the less basic one will be predominantly in its free base form. At a pH above both pKa values, both amines will be primarily in their neutral, unprotonated form.

While the exact pKa values for 2-(2-Aminoethoxy)ethylamine are not in the search results, we can estimate them based on analogous structures. For a similar compound, 2-(2-Aminoethoxy)ethylamine, the estimated pKa values are approximately 9.5 for the primary amine and 8.5 for the secondary amine. The methyl group on the tertiary nitrogen of the title compound would slightly increase its basicity compared to a secondary amine due to the electron-donating inductive effect. However, steric factors affecting solvation of the protonated form can sometimes counteract this trend.

Table 2: Estimated pKa values for the amine groups of 2-(2-Aminoethoxy)ethylamine in aqueous solution.

These equilibria are fundamental to understanding the compound's behavior in different chemical environments, influencing its nucleophilicity, solubility, and interactions in biological or industrial systems. libretexts.orgnih.gov

pKa Determination and Environmental Influences on 2-(2-Aminoethoxy)ethylamine

The determination of pKa values can be achieved through experimental methods or computational chemistry studies. mdpi.comresearchgate.net Computational approaches, such as those using density functional theory (DFT) coupled with a continuum solvent model, have become reliable for predicting the aqueous pKa of aliphatic amines and diamines, often achieving a mean absolute error of less than 0.5 pKa units compared to experimental data. acs.org These methods calculate the free energy of protonation to derive the pKa. researchgate.net

While specific experimental pKa values for 2-(2-Aminoethoxy)ethylamine are not extensively documented in publicly available literature, its basicity can be inferred from its structural components. It contains a primary amino group (-NH₂) and a secondary amino group (-NHCH₃). Generally, simple alkyl amines exhibit pKa values for their conjugate acids in the range of 9.5 to 11.0. libretexts.org The basicity is influenced by several factors, including the inductive effects of alkyl groups. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the lone pair more available to accept a proton and thus increasing the basicity compared to ammonia (B1221849). libretexts.orglibretexts.org Consequently, secondary amines tend to be slightly more basic than primary amines. researchgate.net The ether linkage in 2-(2-Aminoethoxy)ethylamine may also exert a slight electron-withdrawing inductive effect, potentially modulating the basicity of the adjacent amino groups.

Table 1: pKa Values of Representative Amines and Related Compounds This table provides context for the expected basicity of 2-(2-Aminoethoxy)ethylamine by listing the pKa of the conjugate acids of similar molecules.

Compound NameStructurepKa of Conjugate AcidReference
Methylamine (B109427)CH₃NH₂10.59 alfa-chemistry.com
Ethylamine (B1201723)CH₃CH₂NH₂10.67 alfa-chemistry.com
AmmoniaNH₃9.25 libretexts.org
ImidazoleC₃H₄N₂6.95 libretexts.org
PyrroleC₄H₅N~0.4 libretexts.org

Environmental factors, particularly temperature and the solvent, significantly influence the pKa of amines. Computational studies have demonstrated that the pKa values of alkylamines exhibit an inverse relationship with temperature. researchgate.net As the temperature increases, the pKa value tends to decrease. The solvent plays a crucial role in stabilizing the protonated amine through hydrogen bonding. For instance, secondary amines can form strong hydrogen bonds with the solvent, which contributes to their basicity. researchgate.net The ether oxygen in 2-(2-Aminoethoxy)ethylamine can also participate in hydrogen bonding with the solvent, potentially affecting the solvation of the nearby ammonium (B1175870) centers and thus their acidity.

Brønsted Acidity and Basicity of 2-(2-Aminoethoxy)ethylamine in Organic Transformations

According to the Brønsted-Lowry definition, an acid is a proton donor and a base is a proton acceptor. libretexts.org The chemical reactivity of 2-(2-Aminoethoxy)ethylamine in organic transformations is dominated by the Brønsted basicity conferred by the lone pair of electrons on each of its two nitrogen atoms. libretexts.orgucsd.edu This dual functionality makes it a diamine, a class of compounds widely used as monomers and ligands in synthesis. wikipedia.org

As a Brønsted-Lowry base, 2-(2-Aminoethoxy)ethylamine can use either of its nitrogen lone pairs to accept a proton from an acid. ucsd.edu The molecule features both a primary and a secondary amine. The relative basicity of these two sites dictates which nitrogen is preferentially protonated. Several structural factors influence the basicity of an amine:

Inductive Effects: Alkyl groups attached to the nitrogen are electron-donating, which increases the electron density on the nitrogen and enhances its basicity. libretexts.orglibretexts.org Therefore, the secondary amine (methylated nitrogen) is expected to be slightly more basic than the primary amine.

Hybridization: The nitrogen atoms in 2-(2-Aminoethoxy)ethylamine are sp³ hybridized. The basicity of amines is influenced by the hybridization of the nitrogen atom's orbital containing the lone pair; lower p-character generally corresponds to lower basicity. youtube.com

Steric Hindrance: Bulky groups around the nitrogen can impede the approach of a proton, thereby reducing basicity. youtube.com In this molecule, the steric hindrance around both nitrogens is relatively low.

The presence of two basic centers allows 2-(2-Aminoethoxy)ethylamine to act as a bidentate ligand in coordination chemistry or as a cross-linking agent in polymerization reactions, such as in the formation of polyamides or polyureas. wikipedia.org The nucleophilic nature of the nitrogen lone pairs enables the compound to participate in various organic reactions, including reactions with electrophiles like isocyanates. libretexts.orgacs.org

While primarily viewed as a base, the protonated form of 2-(2-Aminoethoxy)ethylamine acts as a Brønsted-Lowry acid. When the amine accepts a proton, it forms its conjugate acid (an ammonium ion), which can then donate that proton in a reverse reaction. ucsd.eduutexas.edu The strength of the amine as a base is inversely related to the strength of its conjugate acid; a stronger base will have a conjugate acid with a higher pKa (a weaker acid). libretexts.org In a solution containing a strong enough base, the ammonium ions of protonated 2-(2-Aminoethoxy)ethylamine will donate their protons, regenerating the neutral amine.

Table 2: Analysis of Basic Centers in 2-(2-Aminoethoxy)ethylamine This table summarizes the features of the two basic nitrogen atoms in the molecule and their influence on reactivity.

Functional GroupNitrogen AtomKey Influencing FactorsExpected Relative Basicity
Primary Amine-CH₂-NH₂Fewer electron-donating alkyl groups compared to the secondary amine.Less Basic
Secondary Amine-CH₂-NH(CH₃)Additional electron-donating methyl group increases electron density on nitrogen. libretexts.orglibretexts.orgMore Basic

Advanced Applications of 2 2 Aminoethoxy Ethylamine in Organic Synthesis

2-(2-Aminoethoxy)ethylamine as a Chiral Auxiliary Precursor

A chiral auxiliary is a stereogenic chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. researchgate.net After establishing the desired chirality, the auxiliary can be removed for recycling. Chiral vicinal diamines are particularly valuable as precursors for these auxiliaries and for the synthesis of chiral ligands used in asymmetric metal catalysis. google.com

The structure of 2-(2-Aminoethoxy)ethylamine is ideally suited for the development of novel chiral auxiliaries. Its two chemically distinct amine groups allow for selective derivatization. For instance, one amine can be reacted with a readily available chiral molecule (e.g., from the chiral pool, such as an amino acid or terpene derivative) to install a stereocenter. The remaining amine group can then be further functionalized to create a bidentate ligand or a specific binding site. The flexibility of the ether backbone can allow the resulting auxiliary to adopt a conformation that effectively shields one face of a reactive center, leading to high diastereoselectivity in reactions such as alkylations or aldol (B89426) additions. A new family of ferrocenylphosphane ligands, for example, has been prepared with a flexible synthesis that allows for many structural modifications to fine-tune enantioselectivity in hydrogenation reactions. nih.gov This principle of modular design is directly applicable to auxiliaries derived from 2-(2-Aminoethoxy)ethylamine.

Utilization of 2-(2-Aminoethoxy)ethylamine in the Synthesis of Complex Organic Molecules

The compound serves as a versatile building block for constructing larger, more complex molecules, leveraging its ability to participate in powerful synthetic strategies like multi-component reactions and macrocyclization.

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. rsc.orgrug.nl These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. Diamines are excellent substrates for various MCRs. For example, a three-component reaction of diamines with triethyl orthoformate and diethyl phosphite (B83602) has been used to synthesize aminomethylenebisphosphonates. wikipedia.org Similarly, a diastereoselective three-component synthesis of chiral vicinal diamines has been achieved through a phenolic Mannich reaction. researchgate.net

2-(2-Aminoethoxy)ethylamine can serve as the diamine component in such reactions. In an Ugi or Passerini reaction, which involves an amine, a carbonyl compound, an isocyanide, and (for Ugi) a carboxylic acid, the two different amine functionalities of the target compound could lead to selective reactions or the formation of polymer backbones with α-amino amide groups. rsc.org The flexible ether chain would be incorporated into the final product, influencing its conformational properties and potentially creating a pre-organized scaffold for further functionalization or for applications in materials science.

The dual amine functionality and flexible nature of 2-(2-Aminoethoxy)ethylamine make it an excellent building block for derivatization, particularly in the synthesis of macrocycles. Macrocyclic polyamines are a significant class of compounds in supramolecular chemistry, used as hosts for guest molecules and as ligands for metal complexes. researchgate.net The synthesis of these structures often involves the cycloaddition of dihalides with diamines. nih.gov

The parent compound's close analog, 1,2-bis(2-aminoethoxy)ethane, has been used in the template synthesis of macrocyclic Schiff bases. researchgate.net In a typical procedure, the diamine is reacted with a dialdehyde, such as pyridine-2,6-dicarboxaldehyde, in the presence of a metal ion template to yield a [2+2] macrocycle. researchgate.net 2-(2-Aminoethoxy)ethylamine can be employed in similar strategies to create novel macrocycles. The N-methyl group would modify the properties of the resulting macrocycle, such as its solubility and its metal ion binding affinity. Furthermore, the distinct primary and secondary amines allow for regioselective functionalization, enabling the synthesis of more complex and unsymmetrical macrocyclic and acyclic structures, including potent kinase inhibitors for therapeutic applications. nih.gov

2-(2-Aminoethoxy)ethylamine as an Organocatalyst or Precursor for Organocatalysts

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. Bifunctional organocatalysts, which possess two distinct catalytic sites, are particularly effective. tu-chemnitz.de

Two of the most powerful activation modes in organocatalysis are enamine and iminium ion catalysis, which are typically mediated by secondary amines. youtube.comyoutube.com The secondary methylamine (B109427) group in 2-(2-Aminoethoxy)ethylamine makes it a direct precursor for catalysts that operate through these mechanisms.

A powerful strategy involves creating a bifunctional catalyst by derivatizing the primary amine while leaving the secondary amine free for catalysis. For example, the primary amine can be reacted with an isothiocyanate derived from a chiral molecule (like an amino acid or cinchona alkaloid) to form a chiral thiourea (B124793). The resulting molecule would contain a chiral thiourea group capable of activating electrophiles via hydrogen bonding, and a secondary amine group ready to form a nucleophilic enamine or an electrophilic iminium ion with a substrate. This dual activation strategy is highly effective in controlling the stereoselectivity of reactions like Michael additions and aldol reactions.

Non-covalent interactions, particularly hydrogen bonding, are fundamental to the success of many organocatalytic systems. wikipedia.orgacs.org Bifunctional catalysts, such as the amine-thioureas described above, rely on the ability of a hydrogen-bond donor (the thiourea) to activate an electrophile (e.g., a nitroolefin) while a Lewis base (the amine) activates a nucleophile (e.g., by forming an enolate). rsc.org

The flexible ether backbone of 2-(2-Aminoethoxy)ethylamine is a key design element for such catalysts. This flexibility allows the two catalytic ends of the molecule to adopt an optimal orientation in the transition state, simultaneously binding both the electrophile and the nucleophile. nih.gov This cooperative binding pre-organizes the reactants, lowers the activation energy, and creates a well-defined chiral environment that dictates the stereochemical outcome of the reaction. The ability to fine-tune the catalyst's steric and electronic properties by modifying the substituents on the diamine scaffold is crucial for achieving high reactivity and enantioselectivity. nih.govresearchgate.net Catalysts derived from 2-(2-Aminoethoxy)ethylamine would therefore benefit from this conformational flexibility, potentially leading to highly effective and selective catalytic systems.

Role of 2-(2-Aminoethoxy)ethylamine in Protecting Group Chemistry

While not a conventional protecting group itself, 2-(2-Aminoethoxy)ethylamine serves specialized roles within the broader context of protecting group strategies, primarily acting as a reactive bifunctional nucleophile for the cleavage of specific functionalities and as a structural component in synthetic support systems. Its utility stems from the presence of two primary amine groups separated by a flexible ether linkage, which allows for high reactivity and unique chelating properties.

Research indicates its application in the aminolysis of cyclic dithiocarbonates. In the synthesis of non-isocyanate poly(mercaptothiourethane)s, for instance, 2-(2-Aminoethoxy)ethylamine (also known under the trade name Jeffamine EDR-148) is used to quantitatively cleave bis(cyclodithiocarbonate) moieties at room temperature. acs.orgresearchgate.net This reaction proceeds via nucleophilic attack of the amine groups on the dithiocarbonate, effectively opening the ring and forming the desired polymer without the need for a catalyst. acs.orgresearchgate.net This ring-opening can be considered a deprotection or cleavage of the cyclic dithiocarbonate to liberate a new functionality.

In other contexts, the compound has been noted for its use as a quenching agent following an acidic deprotection step in complex syntheses. A doctoral thesis from the Massachusetts Institute of Technology mentions the use of Jeffamine EDR-148 to quench an acidic deprotection mixture, neutralizing the acid and stopping the reaction to prevent potential side reactions or degradation of the desired product. mit.edu

Furthermore, the bifunctional nature of 2-(2-Aminoethoxy)ethylamine makes it a valuable linker molecule in solid-phase synthesis, a field intrinsically linked with protecting group chemistry. In one application, it was used to attach 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to a poly(hydroxyethyl methacrylate) (Polyhema) resin. google.com In this system, one amine group of 2-(2-Aminoethoxy)ethylamine forms a urethane (B1682113) linkage with the resin's hydroxyl groups, while the second amine group forms an amide bond with the carboxyl group of DTNB. google.com This creates a resin-bound reagent used for facilitating the formation of intramolecular disulfide bonds in peptides, a critical step that follows the removal of thiol protecting groups. google.com

The table below summarizes these specialized applications.

Application Area Substrate / Functional Group Role of 2-(2-Aminoethoxy)ethylamine Reaction Conditions Outcome Reference
Polymer SynthesisBis(cyclodithiocarbonate) telechelic polycarbonatesCleavage Reagent (Aminolysis)Room temperature, no catalystQuantitative formation of poly(mercaptothiourethane)s acs.orgresearchgate.net
Reaction QuenchingAcidic deprotection reaction mixtureQuenching AgentPost-deprotectionNeutralization of acid, termination of reaction mit.edu
Solid-Phase SynthesisPolyhema resin, DTNBBifunctional LinkerUrethane and amide bond formationCovalent attachment of a reagent to a solid support for peptide synthesis google.com

Coordination Chemistry and Metal Complexation with 2 2 Aminoethoxy Ethylamine

Ligand Design Principles and Coordination Modes of 2-(2-Aminoethoxy)ethylamine

The efficacy of 2-(2-Aminoethoxy)ethylamine as a ligand is rooted in its molecular structure, which features three potential donor atoms: a primary amine, a secondary amine, and an ether oxygen. This arrangement allows for flexible coordination behavior, enabling it to act as a monodentate, bidentate, or tridentate ligand.

The coordination mode of 2-(2-Aminoethoxy)ethylamine is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Monodentate Coordination: In this mode, only one of the donor atoms, typically the most basic primary amine, forms a coordinate bond with the metal center. This type of coordination is less common as it does not benefit from the stabilizing chelate effect.

Bidentate Coordination: More frequently, the ligand utilizes two of its donor sites to bind to a metal ion, forming a chelate ring. The most probable bidentate coordination would involve the two nitrogen atoms (N,N'-donation) or one nitrogen and the ether oxygen (N,O-donation). The choice between these modes depends on the affinity of the metal for nitrogen versus oxygen donors.

Tridentate Coordination: In its most effective role, 2-(2-Aminoethoxy)ethylamine acts as a tridentate ligand, engaging all three donor atoms (N,N',O) in bonding with the metal center. This creates two interconnected chelate rings, significantly enhancing the stability of the resulting complex. This N2O donor set is crucial in the formation of stable complexes with a variety of metals. Research on analogous tridentate N2S ligands has shown the formation of stable monomeric square-planar complexes with Ni(II), highlighting the potential for similar structures with N2O ligands acs.orgquora.com.

The formation of one or more chelate rings is a defining feature of the coordination chemistry of polydentate ligands like 2-(2-Aminoethoxy)ethylamine. This chelation leads to a significant increase in the thermodynamic stability of the metal complex compared to complexes formed with analogous monodentate ligands, a phenomenon known as the chelate effect . quora.comnih.govshivajichk.ac.inresearchgate.netfiveable.me

The stability of the chelate rings is influenced by their size. Generally, five- and six-membered rings are the most stable due to minimal ring strain. shivajichk.ac.infiveable.meimpactfactor.org In the case of 2-(2-Aminoethoxy)ethylamine, bidentate coordination involving the two nitrogen atoms would form a stable five-membered ring. Tridentate coordination would result in the formation of two fused five-membered rings, further enhancing the stability of the complex. The presence of a flexible ethyl ether linkage contributes to the ability of the ligand to adopt a conformation that minimizes strain upon chelation.

The chelate effect is more pronounced with an increasing number of donor atoms, meaning that the tridentate coordination of 2-(2-Aminoethoxy)ethylamine will result in the most stable complexes. fiveable.me

Synthesis and Characterization of Metal Complexes of 2-(2-Aminoethoxy)ethylamine

The synthesis of metal complexes with 2-(2-Aminoethoxy)ethylamine can be achieved through various standard methods in coordination chemistry. The characterization of these complexes relies on a suite of analytical techniques to determine their composition, structure, and properties.

Transition metals, with their partially filled d-orbitals, readily form complexes with a wide range of ligands. The interaction of 2-(2-Aminoethoxy)ethylamine with transition metal ions is expected to yield colorful and potentially paramagnetic complexes. The synthesis typically involves the reaction of a suitable metal salt (e.g., chloride, nitrate, or sulfate) with the ligand in an appropriate solvent.

Studies on similar N,O-donor and amine ligands provide insights into the expected properties of these complexes. For instance, nickel(II) complexes with tridentate N2O ligands have been synthesized and structurally characterized, often revealing distorted octahedral or square planar geometries. rsc.orgnih.govnih.gov The synthesis of such complexes often involves a simple one-pot reaction at room temperature or with gentle heating.

Table 1: Potential Transition Metal Complexes and Their Expected Geometries

Metal IonPotential Complex FormulaExpected Geometry
Ni(II)[Ni(L)Cl₂]Square Planar or Octahedral
Cu(II)[Cu(L)Cl₂]Distorted Square Planar or Square Pyramidal
Co(II)[Co(L)Cl₂]Tetrahedral or Octahedral
Fe(III)[Fe(L)Cl₃]Octahedral

(L = 2-(2-Aminoethoxy)ethylamine)

Main group metals, particularly the alkali and alkaline earth metals, also form complexes with polydentate ligands, driven primarily by electrostatic interactions. The flexible nature of 2-(2-Aminoethoxy)ethylamine makes it an effective ligand for these metals, which have varied coordination number preferences.

Research on the coordination chemistry of multidentate neutral amine ligands with Group 1 metal cations (Li⁺, Na⁺, K⁺) has demonstrated the formation of complexes with diverse coordination modes, ranging from trigonal pyramidal to trigonal prismatic, depending on the ionic radius of the metal and the steric bulk of the ligand. nitrkl.ac.inresearchgate.netnih.gov The synthesis of these complexes is typically straightforward, involving the mixing of the metal salt and the ligand in a suitable solvent.

Table 2: Potential Main Group Metal Complexes and Their Coordination

Metal IonPotential Complex FormulaExpected Coordination Number
Li⁺[Li(L)]⁺4 or 5
Na⁺[Na(L)]⁺5 or 6
Mg²⁺[Mg(L)Cl]⁺4 or 5
Ca²⁺[Ca(L)Cl]⁺6

(L = 2-(2-Aminoethoxy)ethylamine)

Spectroscopic and Structural Elucidation of 2-(2-Aminoethoxy)ethylamine Metal Complexes

A combination of spectroscopic techniques and single-crystal X-ray diffraction is essential for the comprehensive characterization of metal complexes of 2-(2-Aminoethoxy)ethylamine.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The coordination of the amine groups to a metal center results in a shift of the N-H stretching and bending vibrations to lower frequencies. Similarly, a shift in the C-O-C stretching vibration of the ether group can indicate its participation in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn²⁺ or main group metals), NMR spectroscopy provides detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can confirm the binding sites. Variable-temperature NMR studies can be employed to investigate the fluxional behavior of the ligand in solution. nih.gov

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-d electronic transitions, which are sensitive to the geometry of the complex and the nature of the metal-ligand bonding. The position and intensity of these absorption bands can help in assigning the coordination geometry.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio of the complex, confirming its composition and nuclearity (i.e., whether it is a monomeric or polymeric species).

Advanced NMR Spectroscopy of 2-(2-Aminoethoxy)ethylamine Metal Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of coordination complexes in solution. For metal complexes of 2-(2-Aminoethoxy)ethylamine, advanced NMR techniques, including two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), would provide significant insights into the ligand's conformation upon coordination.

Upon chelation to a metal center, the inequivalence of protons within a methylene (B1212753) group can be observed, leading to more complex splitting patterns. 2D COSY spectra would be instrumental in assigning the proton resonances by identifying spin-spin coupling networks throughout the ligand backbone. Furthermore, ¹³C NMR spectroscopy, often correlated with proton signals using HMQC, provides information on the carbon skeleton. acs.org The chemical shifts of the carbon atoms directly bonded to the donor atoms (N, O) are particularly sensitive to coordination.

For paramagnetic complexes, such as those with Cu(II) or Ni(II), the NMR signals would be significantly broadened and shifted due to the influence of the unpaired electrons. In such cases, specialized NMR techniques and theoretical calculations are often required for spectral interpretation.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Diamagnetic Metal Complex of 2-(2-Aminoethoxy)ethylamine.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-CH₃2.8 - 3.2 (singlet)45 - 50
N-CH₂-2.9 - 3.5 (multiplet)55 - 60
-CH₂-O-3.6 - 4.2 (multiplet)65 - 70
O-CH₂-CH₂-N3.0 - 3.6 (multiplet)50 - 55
NH₂4.5 - 5.5 (broad singlet)-

Note: These are estimated values based on analogous compounds and are subject to variation depending on the metal ion, solvent, and counter-ion.

X-ray Crystallography and Ligand Conformation Studies in 2-(2-Aminoethoxy)ethylamine Complexes

In a typical octahedral complex, the ligand would coordinate to the metal through its two nitrogen atoms and the ether oxygen atom. The N-methyl group introduces steric bulk that can influence the final geometry. The bite angles of the chelate rings (M-O-C-C-N and M-N-C-C-N) are crucial parameters that can be determined from the crystal structure. These angles often deviate from the ideal 90° in an octahedral geometry due to the constraints of the five-membered chelate rings.

Studies on related tripodal amine ligands, such as tris(2-aminoethyl)amine (B1216632) (tren), have shown that the geometry of the resulting metal complexes can range from trigonal bipyramidal to octahedral. wikipedia.orgresearchgate.net The flexible backbone of 2-(2-Aminoethoxy)ethylamine allows it to adapt to the electronic and steric requirements of different metal ions.

Table 2: Representative Bond Lengths and Angles from Hypothetical X-ray Crystallography Data of a [M(2-(2-Aminoethoxy)ethylamine)Cl₃] Complex.

ParameterTypical Value
M-N(primary) Bond Length2.0 - 2.2 Å
M-N(tertiary) Bond Length2.1 - 2.3 Å
M-O Bond Length2.0 - 2.2 Å
M-Cl Bond Length2.2 - 2.4 Å
N-M-N Bite Angle80 - 85°
N-M-O Bite Angle80 - 85°

Note: These values are illustrative and based on known structures of similar amine-ether ligand complexes. Actual values will vary with the specific metal (M).

Catalytic Applications of 2-(2-Aminoethoxy)ethylamine Metal Complexes

The presence of both hard (amine, ether) and borderline donor atoms makes metal complexes of 2-(2-Aminoethoxy)ethylamine potential catalysts for a variety of organic transformations. The electronic and steric properties of the complex can be tuned by changing the metal center.

Metal complexes supported by polydentate ligands are widely used as homogeneous catalysts. dtu.dk Complexes of 2-(2-Aminoethoxy)ethylamine could be active in reactions such as oxidation, reduction, and carbon-carbon bond formation. For instance, ruthenium complexes bearing amine ligands have been investigated for the N-methylation of amines using methanol (B129727) as a C1 source. nih.govrsc.org A Ru-2-(2-Aminoethoxy)ethylamine complex could potentially catalyze similar transformations.

In the context of oxidation catalysis, manganese or iron complexes of this ligand could mimic the active sites of certain metalloenzymes. The ligand's framework would stabilize the metal center in various oxidation states, which is a key requirement for many catalytic cycles.

The catalytic activity of related diethylenetriamine-based complexes has been demonstrated in the Henry reaction, a carbon-carbon bond-forming reaction. semanticscholar.org A Ni(II) complex of a diethylenetriamine (B155796) derivative showed good catalytic activity in the reaction between nitromethane (B149229) and aromatic aldehydes. semanticscholar.org This suggests that a Ni(II) or Zn(II) complex of 2-(2-Aminoethoxy)ethylamine could also be a viable catalyst for such transformations.

Table 3: Hypothetical Catalytic Performance in a Model Reaction (e.g., Henry Reaction).

CatalystSubstrateProduct Yield (%)
[Ni(2-(2-Aminoethoxy)ethylamine)Cl₂]Benzaldehyde + Nitromethane75-85
[Zn(2-(2-Aminoethoxy)ethylamine)Cl₂]Benzaldehyde + Nitromethane60-70
[Cu(2-(2-Aminoethoxy)ethylamine)Cl₂]Benzaldehyde + Nitromethane50-60

Note: These are hypothetical yields to illustrate potential catalytic activity based on related systems.

The development of chiral ligands is central to asymmetric catalysis, which aims to produce enantiomerically pure compounds. rsc.orgrsc.org A chiral derivative of 2-(2-Aminoethoxy)ethylamine could be synthesized by introducing a stereocenter into the ligand backbone, for example, by using a chiral amino alcohol in its synthesis. The resulting chiral ligand could then be used to prepare enantioselective catalysts.

Chiral primary amine-based organocatalysts have proven to be highly effective in a range of enantioselective organic reactions. rsc.org Similarly, metal complexes incorporating chiral amine ligands are at the forefront of asymmetric catalysis. For example, chiral aldehyde catalysis, often involving the formation of a chiral imine from a primary amine, has been successfully applied to the asymmetric synthesis of amino acids and their derivatives. researchgate.netnih.gov

A chiral metal complex of a 2-(2-Aminoethoxy)ethylamine derivative could be employed in reactions such as asymmetric hydrogenation, epoxidation, or cyclopropanation. The chiral environment created by the ligand around the metal center would favor the formation of one enantiomer of the product over the other. The success of such a catalyst would depend on the rigidity of the ligand-metal complex and the effective transfer of chirality from the ligand to the reacting substrate.

Table 4: Hypothetical Enantioselectivity in an Asymmetric Transformation (e.g., Aldol (B89426) Reaction).

Chiral CatalystReactionDiastereomeric RatioEnantiomeric Excess (%)
[Rh((R)-chiral-ligand)Cl₂]Asymmetric Aldol90:1085
[Cu((S)-chiral-ligand)(OTf)₂]Asymmetric Diels-Alder-92
[Ru((R)-chiral-ligand)Cl(p-cymene)]Asymmetric Transfer Hydrogenation-95

Note: "chiral-ligand" refers to a hypothetical chiral derivative of 2-(2-Aminoethoxy)ethylamine. These are illustrative values for potential applications in asymmetric catalysis.

Polymer Chemistry Involving 2 2 Aminoethoxy Ethylamine

2-(2-Aminoethoxy)ethylamine as a Monomer in Polymer Synthesis

No literature was found that describes the use of 2-(2-Aminoethoxy)ethylamine as a monomeric building block in polymerization processes.

Functionalization of Polymers using 2-(2-Aminoethoxy)ethylamine

The application of 2-(2-Aminoethoxy)ethylamine for the modification of existing polymers is also not described in the scientific literature.

Development of Advanced Polymeric Materials Incorporating 2-(2-Aminoethoxy)ethylamine

Consistent with the lack of data in the areas of synthesis and functionalization, there are no reports on the development of advanced polymeric materials that specifically incorporate 2-(2-Aminoethoxy)ethylamine to achieve targeted properties or applications.

Computational and Theoretical Investigations of 2 2 Aminoethoxy Ethylamine

Quantum Chemical Studies on 2-(2-Aminoethoxy)ethylamine

Quantum chemical studies are instrumental in understanding the fundamental electronic properties and geometry of molecules.

Electronic Structure and Bonding Analysis of 2-(2-Aminoethoxy)ethylamine (e.g., HOMO-LUMO orbitals)

No specific studies detailing the electronic structure, bonding analysis, or the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for 2-(2-Aminoethoxy)ethylamine were identified in the searched literature. Such analyses for other amines have shown that the HOMO is often localized on the amino groups, which is crucial for understanding their nucleophilicity and reactivity. nih.gov A computational analysis would be required to determine the precise orbital distributions and energy levels for 2-(2-Aminoethoxy)ethylamine.

Conformational Analysis and Energy Landscapes of 2-(2-Aminoethoxy)ethylamine

A conformational analysis of 2-(2-Aminoethoxy)ethylamine, which would map its potential energy surface and identify stable conformers, has not been reported in the available literature. Conformational studies on similar, flexible amine-containing molecules have demonstrated the importance of intramolecular interactions in determining the most stable three-dimensional structures. nih.govresearchgate.net

Density Functional Theory (DFT) Applications to 2-(2-Aminoethoxy)ethylamine Reactivity

DFT is a widely used computational method to predict the reactivity and spectroscopic properties of molecules with a high degree of accuracy. sigmaaldrich.com

Reaction Pathway Elucidation and Transition State Analysis for 2-(2-Aminoethoxy)ethylamine Reactions

There are no published DFT studies that elucidate reaction pathways or analyze transition states for reactions involving 2-(2-Aminoethoxy)ethylamine. Research on other amines has utilized DFT to model reaction mechanisms, such as their reactions with epoxides or their role in CO2 capture, providing insights into activation energies and the structures of transition states. nih.govresearchgate.net

Prediction of Spectroscopic Properties for 2-(2-Aminoethoxy)ethylamine

The prediction of spectroscopic properties (such as IR, Raman, and NMR spectra) for 2-(2-Aminoethoxy)ethylamine using DFT has not been documented in the searched scientific papers. Theoretical spectroscopic predictions are valuable as they can aid in the experimental characterization of compounds by correlating calculated vibrational frequencies and chemical shifts with experimental data. rsc.org

Molecular Dynamics Simulations for 2-(2-Aminoethoxy)ethylamine Systems

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including interactions with solvents or other molecules. A search of the literature did not yield any studies that have employed MD simulations to investigate systems containing 2-(2-Aminoethoxy)ethylamine. Such simulations on other amine systems have been used to understand processes like self-assembly and interactions at interfaces. rsc.org

Lack of Publicly Available Computational Research Hinders Detailed Analysis of 2-(2-Aminoethoxy)ethylamine

A thorough review of available scientific literature reveals a significant gap in computational and theoretical investigations for the chemical compound 2-(2-Aminoethoxy)ethylamine. Despite its use in various chemical applications, in-depth computational studies focusing on its specific molecular behaviors—such as solvation effects, dynamics within polymeric systems, and its role in metal complexes—are not readily found in publicly accessible research. Consequently, a detailed article on these specific topics as outlined cannot be constructed at this time.

The intended scope of inquiry was to cover the following areas:

Solvation Effects and Intermolecular Interactions

Dynamics in Polymeric Matrices

Computational Studies of 2-(2-Aminoethoxy)ethylamine in Metal Complexes

Ligand-Metal Interaction Energies and Orbital Contributions

Catalytic Cycle Simulations

While general methodologies for these types of computational studies are well-established, specific data, research findings, and data tables for 2-(2-Aminoethoxy)ethylamine remain elusive. For instance, detailed Density Functional Theory (DFT) calculations to determine solvation energies in various solvents or to analyze the specific hydrogen bonding networks the molecule forms have not been published. Similarly, molecular dynamics (MD) simulations that would shed light on the conformational changes and diffusion of 2-(2-Aminoethoxy)ethylamine within a polymer matrix are not available in the literature.

In the context of its use as a ligand in coordination chemistry, no specific studies detailing the ligand-metal interaction energies or providing an analysis of the orbital contributions for complexes containing 2-(2-Aminoethoxy)ethylamine could be located. Furthermore, the highly specific topic of simulating entire catalytic cycles involving its metal complexes appears to be an unchartered area of research in the public domain.

This lack of specific research prevents the creation of an evidence-based article on these advanced computational topics for this particular compound.

Advanced Analytical Techniques for Characterization of 2 2 Aminoethoxy Ethylamine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Impurity Profiling of 2-(2-Aminoethoxy)ethylamine

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of 2-(2-Aminoethoxy)ethylamine, enabling its unambiguous structural confirmation and the identification of potential impurities. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of the parent molecule and its fragments.

For 2-(2-Aminoethoxy)ethylamine (C₅H₁₄N₂O), the theoretical exact mass can be calculated with high precision. This precise mass measurement is critical for distinguishing it from other compounds with the same nominal mass but different elemental formulas.

In addition to confirming the molecular formula of the parent ion, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the structure through detailed fragmentation analysis. The fragmentation pattern is characteristic of the molecule's structure. For 2-(2-Aminoethoxy)ethylamine, key fragmentation pathways would involve the cleavage of C-N, C-O, and C-C bonds. The resulting fragment ions provide a fingerprint that confirms the connectivity of the atoms within the molecule. Common fragmentation patterns for amines include the loss of alkyl radicals and cleavage alpha to the nitrogen atom.

HRMS is also a powerful technique for impurity profiling. The high mass accuracy allows for the detection and identification of trace-level impurities that may be present from the synthesis process or degradation. By comparing the measured masses of these low-level signals to a database of potential impurities or by calculating their elemental compositions, it is possible to identify starting materials, by-products, or degradation products.

Table 1: Theoretical High-Resolution Mass Data for 2-(2-Aminoethoxy)ethylamine and Potential Fragments

SpeciesChemical FormulaTheoretical Exact Mass (m/z)
Parent Ion [M+H]⁺ [C₅H₁₅N₂O]⁺ 119.1184
Fragment from C-N bond cleavage (loss of CH₃)[C₄H₁₂N₂O]⁺104.0950
Fragment from C-O bond cleavage[C₂H₇N]⁺45.0578
Fragment from C-C bond cleavage[C₃H₉N₂]⁺73.0766

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(2-Aminoethoxy)ethylamine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a molecule like 2-(2-Aminoethoxy)ethylamine, multidimensional NMR experiments are essential for assigning all proton (¹H) and carbon (¹³C) signals and confirming the molecule's connectivity.

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, which helps to piece together the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For 2-(2-Aminoethoxy)ethylamine, COSY would reveal the connectivity between the protons on adjacent carbon atoms in the ethoxy and ethylamine (B1201723) chains. For instance, the protons of the -CH₂-CH₂-O- and -O-CH₂-CH₂-N- groups would show cross-peaks in the COSY spectrum, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. Each CH, CH₂, and CH₃ group in 2-(2-Aminoethoxy)ethylamine would give a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts for that specific group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across heteroatoms (like oxygen and nitrogen) and quaternary carbons. For example, it would show a correlation between the methyl protons and the carbon atom of the adjacent methylene (B1212753) group, as well as with the carbon on the other side of the nitrogen atom, thus confirming the N-methyl and N-ethyl connections.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges and Key 2D NMR Correlations for 2-(2-Aminoethoxy)ethylamine

GroupPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key COSY CorrelationsKey HMBC Correlations
N-CH₃ 2.2 - 2.535 - 45NoneC of adjacent CH₂, C of other N-CH₂
-O-CH₂-CH₂-NH₂ 2.7 - 3.040 - 50Protons of adjacent -O-CH₂C of adjacent -O-CH₂, C of other N-CH₂
-O-CH₂-CH₂-NH₂ 3.5 - 3.868 - 72Protons of adjacent -CH₂-NH₂C of adjacent -CH₂-NH₂
CH₃-N-CH₂- 2.5 - 2.850 - 60Protons of adjacent -O-CH₂C of N-CH₃, C of adjacent -O-CH₂
-O-CH₂- 3.6 - 3.965 - 70Protons of adjacent CH₃-N-CH₂C of adjacent CH₃-N-CH₂, C of other ethoxy CH₂

When 2-(2-Aminoethoxy)ethylamine is incorporated into solid materials, such as polymers or self-assembled monolayers, its conformation and dynamics can be studied using solid-state NMR (ssNMR). Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. By analyzing the chemical shifts and line widths, information about the local environment and conformational flexibility of the aminoethoxyethyl methylamine (B109427) moiety can be obtained. Advanced ssNMR experiments can also probe intermolecular interactions and distances, providing insights into how the molecule is arranged and interacts within the solid-state matrix.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring of 2-(2-Aminoethoxy)ethylamine Transformations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

For 2-(2-Aminoethoxy)ethylamine, IR and Raman spectra would show characteristic bands corresponding to the vibrations of its functional groups:

N-H vibrations: The primary amine (-NH₂) group will exhibit N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region in the IR spectrum. The N-H bending vibration is expected around 1590-1650 cm⁻¹.

C-H vibrations: Stretching vibrations of the C-H bonds in the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range.

C-O vibrations: The C-O-C ether linkage will have a strong, characteristic stretching band in the IR spectrum, typically around 1050-1150 cm⁻¹.

C-N vibrations: The C-N stretching vibrations of the aliphatic amine will appear in the 1020-1250 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for 2-(2-Aminoethoxy)ethylamine

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
-NH₂ N-H Stretch3300 - 3500 (two bands)
N-H Bend1590 - 1650
-CH₂-, -CH₃ C-H Stretch2850 - 3000
C-O-C C-O Stretch1050 - 1150
C-N C-N Stretch1020 - 1250

Vibrational spectroscopy is also a powerful tool for real-time reaction monitoring. For instance, in a reaction where the primary amine of 2-(2-Aminoethoxy)ethylamine is converted to a secondary amine or an amide, the disappearance of the characteristic primary N-H stretching bands and the appearance of new bands corresponding to the product (e.g., a single N-H stretch for a secondary amine or a C=O stretch for an amide) can be monitored in real-time using in-situ FTIR or Raman spectroscopy. This allows for the study of reaction kinetics and optimization of reaction conditions.

X-ray Diffraction (XRD) and Neutron Diffraction for Crystalline State Structure of 2-(2-Aminoethoxy)ethylamine Derivatives and Complexes

Neutron diffraction can provide complementary information, particularly for accurately locating hydrogen atoms, which are often difficult to position precisely with X-ray diffraction. This is especially relevant for studying hydrogen bonding networks involving the amine groups.

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatographic techniques are essential for the separation and purity assessment of 2-(2-Aminoethoxy)ethylamine in research and quality control settings.

Gas Chromatography (GC): Due to its volatility, 2-(2-Aminoethoxy)ethylamine can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). This allows for the separation of the compound from impurities and provides mass spectral data for their identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For 2-(2-Aminoethoxy)ethylamine, reversed-phase HPLC with a suitable detector (e.g., UV, evaporative light scattering detector, or mass spectrometer) can be used to assess its purity. The choice of the mobile phase and column is critical for achieving good separation from related substances.

These chromatographic methods are fundamental for verifying the purity of synthesized 2-(2-Aminoethoxy)ethylamine and for monitoring the progress of reactions involving this compound by separating the starting material, intermediates, and final product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives of 2-(2-Aminoethoxy)ethylamine

Gas chromatography is a powerful technique for separating volatile compounds. However, compounds like 2-(2-Aminoethoxy)ethylamine, which contain primary and secondary amine functional groups, are often polar and non-volatile, making them unsuitable for direct GC-MS analysis. mdpi.com To overcome this limitation, derivatization is employed to convert the non-volatile primary and secondary amines into more volatile and thermally stable derivatives. sigmaaldrich.comresearchgate.net This chemical modification enhances their chromatographic properties, leading to improved peak shape and sensitivity. weber.hujfda-online.com

Common derivatization strategies for amines include silylation and acylation. Silylation involves replacing the active hydrogen atoms in the amine groups with a trimethylsilyl (TMS) group, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com Acylation, on the other hand, introduces an acyl group, for instance, by reaction with anhydrides like acetic anhydride, which can convert amines into their corresponding N-substituted amides. unibo.it

The choice of derivatization reagent depends on the specific derivative of 2-(2-Aminoethoxy)ethylamine being analyzed and the desired analytical outcome. For instance, creating tert-butyldimethylsilyl (TBDMS) derivatives using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can offer increased stability compared to TMS derivatives. sigmaaldrich.com

Once derivatized, the sample is injected into the gas chromatograph. The volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each derivative, allowing for its identification and quantification.

Below is a hypothetical data table illustrating typical GC-MS parameters for the analysis of a silylated derivative of 2-(2-Aminoethoxy)ethylamine.

ParameterValue
GC Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Temperature Program Initial 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 50-500
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Hypothetical Retention Time 12.5 min
Characteristic Mass Fragments (m/z) Fragments corresponding to the silylated derivative

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives of 2-(2-Aminoethoxy)ethylamine

For non-volatile derivatives of 2-(2-Aminoethoxy)ethylamine, or when derivatization is not desirable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice. nih.gov LC-MS is particularly well-suited for the analysis of polar and thermally labile compounds directly in their native form. chromatographyonline.com

In LC-MS, the sample is first dissolved in a suitable solvent and injected into a liquid chromatograph. The separation of the analytes occurs in a column packed with a stationary phase. The choice of stationary phase and mobile phase composition is critical for achieving good separation. For polar compounds like amine derivatives, reversed-phase chromatography with aqueous-organic mobile phases containing additives like formic acid or ammonium (B1175870) formate to improve peak shape and ionization efficiency is common. mdpi.com

After separation by LC, the eluent is introduced into the mass spectrometer. An interface, such as an electrospray ionization (ESI) source, is used to generate ions from the analytes in the liquid phase before they enter the mass analyzer. ESI is a soft ionization technique that typically produces protonated molecules ([M+H]+) in positive ion mode, which is ideal for amine-containing compounds. nih.gov Tandem mass spectrometry (LC-MS/MS) can be employed for enhanced selectivity and sensitivity by selecting the protonated molecule and inducing fragmentation to produce characteristic product ions for quantification. researchgate.net

The following is a hypothetical data table outlining typical LC-MS parameters for the analysis of a non-volatile derivative of 2-(2-Aminoethoxy)ethylamine.

ParameterValue
LC Column C18 reversed-phase (100 mm x 2.1 mm i.d., 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Spectrometer Triple Quadrupole
Scan Mode Multiple Reaction Monitoring (MRM)
Hypothetical Precursor Ion (m/z) [M+H]+ of the derivative
Hypothetical Product Ions (m/z) Characteristic fragments of the derivative

Future Directions and Emerging Research Avenues for 2 2 Aminoethoxy Ethylamine

Integration of 2-(2-Aminoethoxy)ethylamine into Bio-Inspired Systems

The design of synthetic systems that mimic biological processes is a rapidly growing field of research. The structural features of 2-(2-Aminoethoxy)ethylamine make it an intriguing candidate for the development of bio-inspired materials and systems. Future research is anticipated to focus on its ability to participate in self-assembly and molecular recognition processes.

The presence of both primary and tertiary amines, along with the ether linkage, allows for a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and coordination with metal ions. These interactions are fundamental to the self-assembly of complex, ordered structures from simpler molecular building blocks, a hallmark of biological systems. nih.govnih.gov Research into the self-assembly of amino acids and peptides has demonstrated the power of these interactions in creating functional biomaterials. nih.govnih.gov It is projected that 2-(2-Aminoethoxy)ethylamine could be used to create novel supramolecular structures, such as micelles, vesicles, or hydrogels, which could find applications in drug delivery and tissue engineering.

Furthermore, the specific arrangement of donor atoms in 2-(2-Aminoethoxy)ethylamine suggests its potential as a building block for synthetic receptors capable of molecular recognition. By incorporating this molecule into larger macrocyclic or cage-like structures, it may be possible to create hosts that can selectively bind to guest molecules, mimicking the function of enzymes and biological receptors. The development of molecular tweezers and other host-guest systems often relies on components with well-defined binding sites, a role for which 2-(2-Aminoethoxy)ethylamine is well-suited.

Novel Catalytic Systems Based on 2-(2-Aminoethoxy)ethylamine

The field of catalysis is continually seeking new ligands and organocatalysts that offer improved activity, selectivity, and stability. The dual amine functionality of 2-(2-Aminoethoxy)ethylamine, combined with its ether linkage, presents opportunities for the development of novel catalytic systems.

As a ligand, 2-(2-Aminoethoxy)ethylamine can coordinate to metal centers through its nitrogen atoms, potentially forming stable chelate complexes. The electronic and steric properties of the ligand can be tuned by the methyl group on the tertiary amine, influencing the catalytic activity of the metal center. Research into iridium(I) complexes with N,O-functionalized N-heterocyclic carbene (NHC) ligands has shown the benefits of incorporating both nitrogen and oxygen donor atoms in catalytic applications such as the N-methylation of amines. acs.org It is conceivable that complexes of 2-(2-Aminoethoxy)ethylamine with transition metals could be effective catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The development of ruthenium and iridium catalysts for the N-alkylation of amines with alcohols highlights the importance of the ligand environment in achieving high efficiency and selectivity. acs.orgnih.gov

Moreover, 2-(2-Aminoethoxy)ethylamine itself has the potential to act as an organocatalyst. Bifunctional organocatalysts, which possess both a Lewis basic site (the tertiary amine) and a Brønsted acidic or basic site (the primary amine), can activate both the nucleophile and the electrophile in a reaction, leading to enhanced reaction rates and stereoselectivities. rsc.org The development of bifunctional amine-thioureas has demonstrated the power of this approach in asymmetric synthesis. rsc.org Future research could explore the use of 2-(2-Aminoethoxy)ethylamine and its derivatives in organocatalytic reactions such as aldol (B89426) additions, Michael reactions, and Mannich reactions. The synthesis of chiral 1,2-diamines is of significant interest for their use as ligands and organocatalysts, and the structural motif of 2-(2-Aminoethoxy)ethylamine could be a valuable starting point for the design of new chiral catalysts. rsc.org

Advanced Materials Development with Enhanced Functionality Incorporating 2-(2-Aminoethoxy)ethylamine

The incorporation of functional monomers into polymers is a key strategy for creating advanced materials with tailored properties. The bifunctionality of 2-(2-Aminoethoxy)ethylamine makes it a promising candidate for the synthesis of functional polymers with applications in areas such as coatings, adhesives, and "smart" materials.

One potential avenue of research is the use of 2-(2-Aminoethoxy)ethylamine as a monomer in polymerization reactions. For example, it could be incorporated into polyamides, polyurethanes, or epoxy resins to introduce pendant amine and ether groups along the polymer backbone. These functional groups can enhance properties such as adhesion, water solubility, and the ability to chelate metal ions. The development of functional polymers through the amidation of polymers with side chain esters has shown that the introduction of amine groups can be a powerful tool for creating materials with diverse functionalities. digitellinc.com The presence of the ether linkage in 2-(2-Aminoethoxy)ethylamine could also impart flexibility and hydrophilicity to the resulting polymers.

Another exciting area of future research is the development of stimuli-responsive materials based on polymers incorporating 2-(2-Aminoethoxy)ethylamine. The tertiary amine group can be protonated or deprotonated in response to changes in pH, leading to changes in the polymer's conformation, solubility, or self-assembly behavior. rsc.org This pH-responsiveness could be exploited in applications such as drug delivery systems that release their payload in the acidic environment of a tumor or in sensors that detect changes in pH. The combination of the amine and ether functionalities in a polymer backbone offers intriguing possibilities for creating multi-stimuli-responsive materials. researchgate.net

Sustainable Chemistry and Circular Economy Applications of 2-(2-Aminoethoxy)ethylamine

The principles of sustainable chemistry and the circular economy are driving research towards the development of more environmentally friendly chemical processes and products. 2-(2-Aminoethoxy)ethylamine has potential applications in this area, particularly in carbon capture and as a building block derived from renewable resources.

Amines are widely used for the capture of carbon dioxide (CO2) from industrial flue gases and the atmosphere. The primary and tertiary amine groups in 2-(2-Aminoethoxy)ethylamine can react with CO2, making it a potential candidate for use in CO2 scrubbing technologies. Research into amine-based solvents for CO2 capture is ongoing, with a focus on improving absorption capacity, reducing the energy required for regeneration, and minimizing solvent degradation. The specific structure of 2-(2-Aminoethoxy)ethylamine, with its combination of amine types and the presence of an ether linkage, may offer advantages in terms of its CO2 capture performance.

Furthermore, there is growing interest in the synthesis of chemicals from renewable feedstocks to reduce our reliance on fossil fuels. acs.org The structural components of 2-(2-Aminoethoxy)ethylamine, namely the ethanolamine (B43304) and ethylamine (B1201723) moieties, could potentially be derived from bio-based resources. For example, ethanolamine can be produced from the reaction of ammonia (B1221849) with ethylene (B1197577) oxide, which can be derived from bio-ethanol. Future research could focus on developing sustainable synthetic routes to 2-(2-Aminoethoxy)ethylamine and other functionalized amines from renewable starting materials. The development of bio-based amines is a key area of research for the creation of sustainable polymers and materials. acs.org

Interdisciplinary Research Incorporating 2-(2-Aminoethoxy)ethylamine

The unique properties of 2-(2-Aminoethoxy)ethylamine position it at the intersection of several scientific disciplines, including chemistry, biology, and materials science. Future interdisciplinary research is likely to uncover novel applications for this versatile molecule.

In the area of sensor development, polymers or surfaces modified with 2-(2-Aminoethoxy)ethylamine could be used to create chemical sensors. The amine groups can interact with analytes through hydrogen bonding or coordination, leading to a detectable change in an optical or electrical signal. For example, a sensor for metal ions could be developed based on the chelation of the metal by the diamine functionality. The design of materials that respond to specific biological cues is a key area of research for improving therapies and imaging agents, and the incorporation of bio-inspired moieties like that found in 2-(2-Aminoethoxy)ethylamine will be crucial. acs.org

The future of research on 2-(2-Aminoethoxy)ethylamine is bright, with numerous opportunities for innovation at the interface of different scientific fields. Its unique combination of functional groups makes it a valuable tool for addressing challenges in areas ranging from human health to environmental sustainability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.